molecular formula C8H5BrClNO3S B2633192 (5-bromo-1,2-benzoxazol-3-yl)methanesulfonyl chloride CAS No. 73101-68-5

(5-bromo-1,2-benzoxazol-3-yl)methanesulfonyl chloride

Numéro de catalogue: B2633192
Numéro CAS: 73101-68-5
Poids moléculaire: 310.55
Clé InChI: JPQXPEBGABANKP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Types of Reactions

(5-Bromo-1,2-benzoxazol-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives, while oxidation can lead to sulfone derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential applications in developing pharmaceuticals targeting various diseases. Notably, it has shown promise as an inhibitor of sodium channels, particularly NAV1.7, which are implicated in pain signaling pathways. This characteristic makes it a candidate for treating sodium channel-mediated conditions such as neuropathic pain and other related disorders .

Case Study: Sodium Channel Inhibition
A study focusing on substituted benzoxazoles highlighted their effectiveness as sodium channel inhibitors. The research demonstrated that derivatives of (5-bromo-1,2-benzoxazol-3-yl)methanesulfonyl chloride could effectively inhibit NAV1.7 channels, suggesting potential therapeutic applications in pain management .

Anticancer Activity

Recent studies have explored the anticancer properties of compounds related to this compound. Research indicates that derivatives can exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. For instance, compounds derived from this scaffold showed promising IC50 values against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

CompoundCell LineIC50 Value (µM)
7cMCF-77.17 ± 0.94
7dMCF-72.93 ± 0.47
12aA54919.53 ± 1.05

This table summarizes the anticancer activity of selected derivatives based on their IC50 values against specific cancer cell lines.

The biological activity of this compound extends beyond anticancer properties. It has been shown to possess antimicrobial activity by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism disrupts bacterial growth and replication, positioning the compound as a potential candidate for antibiotic development.

Activité Biologique

(5-bromo-1,2-benzoxazol-3-yl)methanesulfonyl chloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate the compound's biological activity, mechanisms of action, and potential therapeutic applications.

The chemical structure of this compound can be represented as follows:

C8H6BrClN2O2S\text{C}_8\text{H}_6\text{BrClN}_2\text{O}_2\text{S}

This compound features a benzoxazole ring, which is known for its ability to interact with various biological targets due to its unique electronic properties.

The biological activity of this compound is primarily attributed to its role as a sulfamoyl chloride derivative. It is believed to act through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those associated with sodium channels such as NaV1.7, which are implicated in pain modulation and other neurological functions .
  • Receptor Interaction : Its structure allows it to bind to various receptors, potentially modulating their activity and influencing cellular signaling pathways .
  • Cytotoxic Effects : Similar compounds have shown cytotoxic effects against various cancer cell lines, indicating that this compound may also exhibit anti-cancer properties .

Antimicrobial Activity

Research indicates that derivatives of benzoxazole compounds possess antimicrobial properties. For instance, the minimal inhibitory concentrations (MIC) for certain derivatives against bacterial strains such as Bacillus subtilis and Escherichia coli have been documented, suggesting that this compound could exhibit similar activities .

CompoundMIC (µg/mL)Target Organism
Compound A8Bacillus subtilis
Compound B16Escherichia coli

Cytotoxicity

The cytotoxic effects of benzoxazole derivatives have been studied extensively. The compound has shown promising results against various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20
HepG2 (Liver)25

These findings highlight the potential use of this compound in cancer therapy .

Case Studies

Several studies have focused on the biological activity of benzoxazole derivatives:

  • Pain Management : A study demonstrated that compounds targeting NaV1.7 channels could effectively reduce neuropathic pain in animal models . This suggests that this compound may have similar therapeutic applications.
  • Anticancer Properties : Research on related compounds has shown that they can induce apoptosis in cancer cells through various pathways, including the mitochondrial pathway . This positions the compound as a potential lead for developing new anticancer agents.

Propriétés

IUPAC Name

(5-bromo-1,2-benzoxazol-3-yl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO3S/c9-5-1-2-8-6(3-5)7(11-14-8)4-15(10,12)13/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQXPEBGABANKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NO2)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.